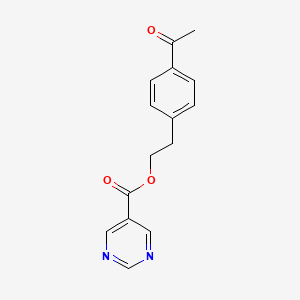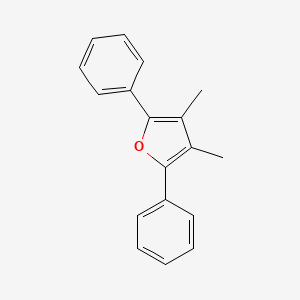
6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a bromopropoxy group and a propan-2-ylidene substituent, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one can be achieved through several steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones.
Introduction of Bromopropoxy Group: The bromopropoxy group can be introduced through nucleophilic substitution reactions using 3-bromopropanol and a suitable base.
Addition of Propan-2-ylidene Group: The propan-2-ylidene group can be added via aldol condensation reactions involving acetone and a suitable aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the propan-2-ylidene group.
Reduction: Reduction reactions may target the carbonyl group in the benzofuran ring.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-chloropropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
- 6-(3-iodopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
- 6-(3-methoxypropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
Uniqueness
The presence of the bromopropoxy group may impart unique reactivity and biological activity compared to its chloro, iodo, and methoxy analogs. This could make it particularly valuable in specific synthetic or research applications.
Propiedades
| 88281-27-0 | |
Fórmula molecular |
C14H15BrO3 |
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
6-(3-bromopropoxy)-2-propan-2-ylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C14H15BrO3/c1-9(2)14-13(16)11-5-4-10(8-12(11)18-14)17-7-3-6-15/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
IOVJULLMBUKXNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(=O)C2=C(O1)C=C(C=C2)OCCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)




![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)


![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)

